Illudinic acid

Description

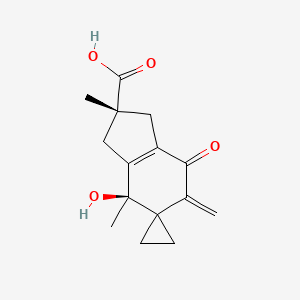

Illudinic acid is a novel illudane sesquiterpene antibiotic first isolated from fungal strains of the genus Coprinopsis . Structurally, it belongs to the illudane family, characterized by a tricyclic framework with a fused cyclopropane ring. This compound exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 16 µg/mL, and demonstrates cytotoxicity against L-1210 murine leukemia cells (IC₅₀: 10–15 µg/mL) . Its production is taxonomically specific, as certain Coprinopsis strains synthesize this compound exclusively, while others produce structurally distinct illudins (e.g., I, I2, J2) .

Properties

Molecular Formula |

C15H18O4 |

|---|---|

Molecular Weight |

262.3 g/mol |

IUPAC Name |

(2S,4S)-4-hydroxy-2,4-dimethyl-6-methylidene-7-oxospiro[1,3-dihydroindene-5,1'-cyclopropane]-2-carboxylic acid |

InChI |

InChI=1S/C15H18O4/c1-8-11(16)9-6-13(2,12(17)18)7-10(9)14(3,19)15(8)4-5-15/h19H,1,4-7H2,2-3H3,(H,17,18)/t13-,14+/m1/s1 |

InChI Key |

XVLXBOQONSPNGH-KGLIPLIRSA-N |

Isomeric SMILES |

C[C@]1(CC2=C(C1)[C@](C3(CC3)C(=C)C2=O)(C)O)C(=O)O |

Canonical SMILES |

CC1(CC2=C(C1)C(C3(CC3)C(=C)C2=O)(C)O)C(=O)O |

Synonyms |

illudinic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Illudane Sesquiterpenes

Illudin C3

Illudin C3, co-produced with illudinic acid in fungal strains such as CF-185391 and CF-177133, shares the illudane core but differs in functional group modifications . While this compound’s bioactivity against MRSA is well-documented, the specific antimicrobial or cytotoxic properties of illudin C3 remain uncharacterized in the available literature. Structural variations, such as hydroxylation or methylation patterns, may account for differences in target specificity or potency .

Novel Illudins (I, I2, J2)

Coprinopsis episcopalis produces three novel illudins (I, I2, J2), which are absent in strains that synthesize this compound . These compounds likely differ in cyclopropane ring substituents or side-chain configurations, influencing their bioactivity profiles.

Comparison with Co-Produced Fungal Metabolites

Integrastin B

Integrastin B is frequently co-produced with this compound in fungal co-cultures . Unlike this compound, integrastin B is a polyketide-derived metabolite with reported antifungal activity against Magnaporthe grisea. This suggests functional divergence within fungal secondary metabolites, where this compound targets bacterial pathogens, while integrastin B addresses fungal competitors .

Botrydial Phytotoxin

Botrydial, another co-metabolite, is a sesquiterpene phytotoxin produced by strains such as CF-096730 . Its mechanism involves host plant cell apoptosis, contrasting with this compound’s direct antibacterial action. This underscores the ecological versatility of sesquiterpenes in microbial defense strategies.

Comparison with Other Sesquiterpene Antibiotics

Artemisia gilvescens Sesquiterpenoids

This compound’s defined MIC (16 µg/mL) positions it as a promising lead for MRSA-targeted drug development.

Lonchocarpol A

Lonchocarpol A, a flavanol-sesquiterpene hybrid, shows antibacterial activity but lacks specificity against MRSA in the available data . This compound’s narrower spectrum (focused on MRSA) may reflect its unique interaction with bacterial cell membranes or enzymes.

Data Table: Comparative Overview of this compound and Related Compounds

Research Implications and Gaps

This compound’s distinct anti-MRSA activity and moderate cytotoxicity differentiate it from co-produced metabolites and other sesquiterpenes. However, the lack of quantitative data on structurally similar illudins (e.g., I, I2, J2) limits a comprehensive structure-activity relationship (SAR) analysis. Future studies should prioritize:

Elucidating the biosynthetic pathways of this compound versus other illudins to identify tailoring enzymes responsible for bioactivity .

Comparative genomic analysis of Coprinopsis strains to correlate taxonomy with metabolite diversity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.